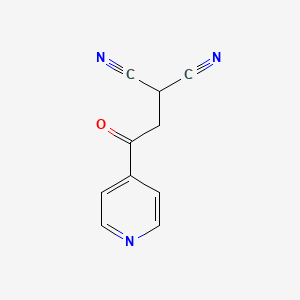
2-(Benzenesulfonyl)-4-tert-butylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzenesulfonyl)-4-tert-butylcyclohexan-1-one is an organic compound that belongs to the class of sulfonyl compounds It features a benzenesulfonyl group attached to a cyclohexanone ring, with a tert-butyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-4-tert-butylcyclohexan-1-one typically involves the sulfonylation of a cyclohexanone derivative. One common method is the reaction of 4-tert-butylcyclohexanone with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and phase-transfer agents can also enhance the efficiency of the sulfonylation process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzenesulfonyl)-4-tert-butylcyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides .
Aplicaciones Científicas De Investigación
2-(Benzenesulfonyl)-4-tert-butylcyclohexan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(Benzenesulfonyl)-4-tert-butylcyclohexan-1-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. This makes the compound useful in studying enzyme mechanisms and developing inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: A simpler sulfonyl compound with similar reactivity.
4-(2-Aminoethyl)benzenesulfonamide: Shares the benzenesulfonyl group but has different functional groups and applications
Uniqueness
2-(Benzenesulfonyl)-4-tert-butylcyclohexan-1-one is unique due to its combination of a cyclohexanone ring with a tert-butyl group and a benzenesulfonyl group. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
408333-46-0 |
|---|---|
Fórmula molecular |
C16H22O3S |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
2-(benzenesulfonyl)-4-tert-butylcyclohexan-1-one |
InChI |
InChI=1S/C16H22O3S/c1-16(2,3)12-9-10-14(17)15(11-12)20(18,19)13-7-5-4-6-8-13/h4-8,12,15H,9-11H2,1-3H3 |
Clave InChI |
FHJGOKCGOXHZAP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(=O)C(C1)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxobutan-2-yl]-4-methoxy-N-methylbenzamide](/img/structure/B14236771.png)

![3-{[(Nonan-5-yl)oxy]carbonyl}pentanedioate](/img/structure/B14236778.png)


![2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)-](/img/structure/B14236799.png)
![Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxopropyl)-](/img/structure/B14236805.png)

![1-Azabicyclo[5.2.0]non-3-en-9-one](/img/structure/B14236822.png)
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-5-chloro-](/img/structure/B14236831.png)

![N-(3-Acetamidopropyl)-N-[3-(1-azacyclotridecan-3-yl)propyl]acetamide](/img/structure/B14236842.png)
![N,N-Bis(3,4-dimethylphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14236846.png)
